molecular formula C17H15ClN2O B5972227 5-CHLORO-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE

5-CHLORO-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5972227
M. Wt: 298.8 g/mol
InChI Key: WQJMDFNBENPLEH-UHFFFAOYSA-N
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Description

5-Chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a chloro group at the 5th position and a phenoxy group substituted with a prop-2-en-1-yl group.

Properties

IUPAC Name

6-chloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-2-5-12-6-3-4-7-16(12)21-11-17-19-14-9-8-13(18)10-15(14)20-17/h2-4,6-10H,1,5,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJMDFNBENPLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol derivatives.

    Allylation: The prop-2-en-1-yl group can be attached through an allylation reaction using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dechlorinated products or hydrogenated derivatives.

    Substitution: Azido or thiol-substituted benzodiazoles.

Scientific Research Applications

5-Chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,2,3-triazole
  • 5-Chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-imidazole

Uniqueness

Compared to similar compounds, 5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a chloro and an allyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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